1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is an organic compound characterized by the presence of a urea moiety attached to a 3,4-dimethoxyphenyl group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea typically involves the reaction of 3,4-dimethoxyphenethylamine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the urea moiety and propyl chain.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a similar phenyl group but with different functional groups and structure.
Uniqueness: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSWFASPACZGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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